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Compound of Interest

Compound Name: 1,3-Dibromo-1,3-dichloroacetone

cat. No.: B15073203

Spectroscopic Profile of 1,3-Dihaloacetones: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,3-
dihaloacetones, with a focus on 1,3-dibromo-1,3-dichloroacetone and its closely related
analogs, 1,3-dichloroacetone and 1,3-dibromoacetone. This document is intended to serve as a
valuable resource for researchers and professionals engaged in organic synthesis, drug
development, and materials science by consolidating available spectroscopic information,
experimental methodologies, and a generalized workflow for spectroscopic analysis.

Spectroscopic Data for 1,3-Dibromo-1,3-
dichloroacetone

Direct and comprehensive spectroscopic data for 1,3-dibromo-1,3-dichloroacetone is not
widely available in public databases. However, a key reference points to the characterization of
this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A 13C NMR spectrum of 1,3-dibromo-1,3-dichloroacetone has been reported. The spectrum
was acquired in deuterated chloroform (CDCIs) as the solvent[1]. Further details from the full
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spectrum require access to specialized databases.

Spectroscopic Data for Comparative Analysis

Due to the limited availability of data for 1,3-dibromo-1,3-dichloroacetone, the following
sections present spectroscopic information for the related compounds, 1,3-dichloroacetone and
1,3-dibromoacetone. This data provides a basis for understanding the spectroscopic
characteristics of a,a'-dihaloacetones.

1,3-Dichloroacetone

1,3-Dichloroacetone is a crystalline solid used in the synthesis of citric acid and as an
intermediate in organic synthesis.[2][3]

Table 1: NMR Spectroscopic Data for 1,3-Dichloroacetone

Nucleus Solvent Chemical Shift (&) ppm
H Not Specified 4.33
13C CDClIs 46.1, 197.8

Table 2: Infrared (IR) Spectroscopy Data for 1,3-Dichloroacetone

Wavenumber (cm~1) Assignment
1740 C=0 Stretch
1420 CHz Bend
1290 CH2 Wag
780 C-ClI Stretch

Table 3: Mass Spectrometry Data for 1,3-Dichloroacetone
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m/z Relative Intensity Assignment

126 Base Peak [M]* (Molecular lon)

77 High [CH2CICO]*

49 High [CH2CI]*
1,3-Dibromoacetone

1,3-Dibromoacetone is a related compound where the chlorine atoms are replaced by bromine.
It is also used as an intermediate in organic synthesis.

Table 4: NMR Spectroscopic Data for 1,3-Dibromoacetone

Nucleus Solvent Chemical Shift (&) ppm
H CDCls 4.15
13C CDCls 33.5,195.2

Experimental Protocols

The acquisition of spectroscopic data follows standardized laboratory procedures. Below are
generalized methodologies for obtaining NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in
a deuterated solvent (e.g., CDCIs). The solution is placed in an NMR tube and inserted into the
spectrometer. For 1H NMR, the spectrum is typically acquired at a frequency of 300-600 MHz.
For 13C NMR, a frequency of 75-150 MHz is common. Chemical shifts are reported in parts per
million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: A small amount of the solid sample is ground with potassium
bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound in a
suitable solvent (e.g., CCls, CS2) can be prepared and placed in a liquid cell.[4] The sample is
then placed in the beam of an IR spectrometer, and the spectrum is recorded over the range of
4000-400 cm~2.
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Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass
spectrometer. For electron ionization (EI) mass spectrometry, the sample is vaporized and
bombarded with a beam of high-energy electrons, causing ionization and fragmentation. The
resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Caption: A generalized workflow for chemical synthesis, purification, and subsequent
spectroscopic analysis and data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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